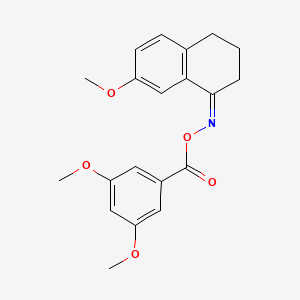![molecular formula C20H16N2O6 B5916678 methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916678.png)
methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}benzoate is a synthetic compound that has been widely used in scientific research. This compound is also known as MFA-1, and it is a member of the family of furoyl-containing compounds. MFA-1 has been found to have a variety of biochemical and physiological effects, and it has been used in a number of different research applications.
作用機序
The exact mechanism of action of MFA-1 is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the progression of cancer and other diseases. MFA-1 has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
MFA-1 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been found to have anti-inflammatory effects. MFA-1 has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. This compound has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using MFA-1 in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. However, there are also some limitations to using this compound. One of the main limitations is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that can accurately measure its effects.
将来の方向性
There are a number of different directions that future research on MFA-1 could take. One potential area of research is the development of new cancer treatments based on this compound. Researchers could also investigate the potential of MFA-1 as a treatment for other diseases, such as inflammation and oxidative stress. In addition, future research could focus on understanding the exact mechanism of action of MFA-1, which could help to guide the development of new treatments and therapies.
合成法
The synthesis of MFA-1 is a complex process that involves several steps. The first step involves the synthesis of 2-furoylamine, which is then reacted with 2-furylacrylic acid to produce the intermediate compound 2-(2-furoylamino)-3-(2-furyl)acrylic acid. This intermediate is then reacted with methyl 3-aminobenzoate to produce the final product, MFA-1.
科学的研究の応用
MFA-1 has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of cancer. MFA-1 has been found to have anti-cancer properties, and it has been used in a number of studies to investigate its potential as a cancer treatment. In addition to cancer research, MFA-1 has also been used in studies related to inflammation, oxidative stress, and other physiological processes.
特性
IUPAC Name |
methyl 3-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-26-20(25)13-5-2-6-14(11-13)21-18(23)16(12-15-7-3-9-27-15)22-19(24)17-8-4-10-28-17/h2-12H,1H3,(H,21,23)(H,22,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAASVTHKINTUAQ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-fluorophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916595.png)
![methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916603.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916613.png)
![6-methoxy-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5916621.png)
![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-bromobenzoate](/img/structure/B5916631.png)

![1-methyl-1H-indole-2,3-dione 3-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5916640.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-4-nitrobenzohydrazide](/img/structure/B5916644.png)

![N-(2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5916657.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5916661.png)
![2-ethoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 4-fluorobenzoate](/img/structure/B5916662.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916670.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916683.png)